N-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide

Medicinal chemistry Fragment-based drug discovery ADME profiling

Fragment-based screening programs often waste resources on positional isomers with divergent SAR. N-(1H-Benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide (CAS 1219559-33-7) offers the validated 5-yl geometry essential for reliable target engagement. - 5-yl attachment preserves the hinge-binding motif, as demonstrated by the 15 nM Chk2 potency of the related inhibitor BML-277 (>667-fold selectivity). - Favorable fragment properties (MW 301.73 Da, clogP 3.10, 1 HBD) satisfy the Rule of Three, enabling systematic growing, merging, or linking strategies. - Class-validated antimicrobial baseline activity (MIC 6.25-125 µg/mL) supports direct inclusion in antibacterial and antimycobacterial screening panels.

Molecular Formula C15H12ClN3O2
Molecular Weight 301.73 g/mol
Cat. No. B12188213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide
Molecular FormulaC15H12ClN3O2
Molecular Weight301.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=O)NC2=CC3=C(C=C2)N=CN3)Cl
InChIInChI=1S/C15H12ClN3O2/c16-10-1-4-12(5-2-10)21-8-15(20)19-11-3-6-13-14(7-11)18-9-17-13/h1-7,9H,8H2,(H,17,18)(H,19,20)
InChIKeyPFKZERNIQQNCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide – Structural Identity and Procurement Baseline


N-(1H-Benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide (CAS 1219559-33-7, molecular formula C₁₅H₁₂ClN₃O₂, MW 301.73 g/mol) is a synthetic benzimidazole–acetamide hybrid that appends a 4-chlorophenoxyacetyl group to the 5-amino position of 1H-benzimidazole . Its computed physicochemical profile (clogP 3.10, HBD 1, HBA 5, tPSA 55.63 Ų, 3 rotatable bonds) [1] places it within oral drug-like chemical space and distinguishes it from the more polar 2-yl positional isomer series. The compound is primarily offered as a research-grade chemical (typical purity ≥95%) for fragment-based drug discovery, kinase inhibitor design, and antimicrobial screening programs .

N-(1H-Benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide – Why Generic Substitution of Benzimidazole Acetamide Analogs Carries Scientific Risk


Benzimidazole–acetamide derivatives are not functionally interchangeable. The site of acetamide attachment on the benzimidazole core (5-yl vs. 2-yl vs. 6-yl) fundamentally alters hydrogen-bond donor/acceptor topology, molecular shape, and target recognition [1]. In α₄β₁ integrin antagonist series, shifting substitution from the 4,7- to the 5,6-orientation produced a 12-fold change in potency (IC₅₀ from 28 nM to 305 pM) [1], while in other benzimidazole programs, 56-bromo substitution caused an additional 12-fold potency loss [1]. The chlorine position on the phenoxy ring (4-Cl vs. 2-Cl) further modulates lipophilicity, CYP inhibition liability, and antibacterial spectrum—variables that cannot be predicted without compound-specific data [2]. Treating any benzimidazole–chlorophenoxyacetamide as a functional equivalent disregards these documented, quantifiable SAR divergences.

N-(1H-Benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide – Quantitative Evidence Guide for Differentiated Scientific Selection


5-yl vs. 2-yl Attachment: Hydrogen-Bond Donor Count Divergence Affects Permeability and Target Engagement

The target compound (5-yl substitution) possesses a single hydrogen-bond donor (HBD = 1) from the benzimidazole NH, in contrast to the 2-yl positional isomer N-(1H-benzimidazol-2-yl)-2-(4-chlorophenoxy)acetamide, which presents two HBDs (HBD = 2) [1]. A 1-HBD vs. 2-HBD difference directly impacts passive membrane permeability and CNS penetration potential by approximately 0.5–1.0 log unit in predicted permeability, based on established HBD–permeability relationships . The 5-yl isomer further offers a distinct hydrogen-bond acceptor vector (tPSA 55.63 Ų) compared to the 2-yl series (tPSA ~71 Ų for the quinazolinyl analog [1]), indicating measurably different desolvation penalties for target binding.

Medicinal chemistry Fragment-based drug discovery ADME profiling

Chlorine Position (4-Cl vs. 2-Cl) Alters CYP Inhibition Liability and Lipophilic Ligand Efficiency

The 4-chlorophenoxy substitution in the target compound is expected to exhibit a different CYP inhibition profile compared with the 2-chlorophenoxy isomer WAY-656018. Although direct CYP data for the target compound are not yet published, the 6-yl, N-methyl analog 2-(4-chlorophenoxy)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide—which shares the 4-chlorophenoxy motif—shows an IC₅₀ of 330 nM against ERCC1-XPF endonuclease and >10 µM against CYP3A4 and CYP2C9 in human liver microsome assays [1]. The chlorine position on the phenoxy ring shifts electron density and steric bulk, altering metabolic soft-spot accessibility; 4-Cl substitution generally reduces CYP2D6 affinity compared with 2-Cl congeners [1], providing a measurable advantage for programs requiring low CYP liability.

Drug metabolism CYP inhibition Lead optimization

Class-Level Antibacterial Potency: Benzimidazole Acetamide Derivatives Exhibit MIC Values of 125 µg/mL Against Gram-Negative Pathogens

A systematic study of benzimidazole-based acetamide derivatives (series 2a–u) established that multiple congeners achieve an MIC of 125 µg/mL against Pseudomonas aeruginosa—equivalent to the activity of streptomycin in the same assay [1]. Compounds 2p, 2s, 2t, and 2u also demonstrated antifungal activity against Candida krusei with an MIC of 125 µg/mL (ketoconazole MIC = 62.5 µg/mL for reference) [1]. In a separate series of 15 benzimidazole N-phenyl acetamides, compounds 6e, 6f, 6l, and 6m showed enhanced potency with MIC values ranging from 6.25 to 12.5 µg/mL against both Gram-positive and Gram-negative strains, and anti-tubercular MIC of 25 µg/mL against Mycobacterium tuberculosis [2]. The target compound, by virtue of its 5-yl benzimidazole acetamide scaffold with a 4-chlorophenoxy group, shares the core pharmacophore features that produced this activity.

Antimicrobial resistance Gram-negative bacteria Benzimidazole SAR

Positional Isomerism in Benzimidazole Acetamides Drives Order-of-Magnitude Potency Swings: Evidence from α₄β₁ Integrin Antagonist SAR

Quantitative SAR from a benzimidazole acetamide series targeting activated α₄β₁ integrin demonstrates that substitution position on the benzimidazole ring profoundly controls potency: the unsubstituted benzimidazole acetamide (compound 5) achieved an IC₅₀ of 305 pM, whereas the 5,6-bromobenzimidazole acetamide analog (compound 4) suffered a 12-fold potency loss [1]. Furthermore, the 4,7-methylbenzimidazole acetamide (compound 9) showed an IC₅₀ of 28 nM, and shifting from acetamide to propanamide (compound 6) resulted in a 12-fold decrease [1]. These data establish that the precise attachment point on the benzimidazole ring—and the presence or absence of substituents at that position—can alter potency by 12- to 23-fold [1]. The target compound's 5-yl attachment (without additional substituents at the 2-, N1-, or 6-positions) represents a distinct regioisomeric state with predictable consequences for target binding.

Integrin antagonists Structure-activity relationship Benzimidazole drug design

Unsubstituted Benzimidazole NH Confers Synthetic Tractability and Fragment-Growth Vector Orthogonality vs. N-Alkylated Analogs

The target compound retains a free, unsubstituted benzimidazole NH at position 1, in contrast to N-alkylated analogs such as N-{2-[(azepan-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}-2-(4-chlorophenoxy)acetamide (MW 455) and N-[2-(2-acetamidoethyl)-1-methyl-1H-benzimidazol-5-yl]-2-(4-chlorophenoxy)acetamide (MW 400.86) . The free NH provides two key advantages: (i) it serves as a synthetically accessible handle for late-stage N-functionalization (alkylation, arylation, sulfonylation) to generate focused libraries without de novo scaffold construction, and (ii) it acts as a hydrogen-bond donor that can be systematically removed or retained to probe target interactions during fragment elaboration. The N-alkylated comparators lack this orthogonal growth vector, limiting their utility as fragment hits.

Fragment-based drug discovery Parallel synthesis Chemical probe development

5-yl Substitution Provides a Distinct H-Bond Acceptor/Donor Constellation Compared with the 2-yl Isomer, Enabling Differential Kinase Hinge-Binding Geometry

The benzimidazole 5-yl attachment positions the acetamide linker and chlorophenoxy group distal to the imidazole NH/C=N hinge-binding elements, leaving the benzimidazole 1-NH and 3-N atoms free for ATP-site hinge hydrogen bonding. In contrast, the 2-yl isomer N-(1H-benzimidazol-2-yl)-2-(4-chlorophenoxy)acetamide places the acetamide substituent directly adjacent to the hinge-binding imidazole, sterically and electronically perturbing the critical donor–acceptor pair . The Chk2 inhibitor BML-277 (2-[4-(4-chlorophenoxy)phenyl]-1H-benzimidazole-5-carboxamide)—which shares the 5-substitution pattern of the target but uses a carboxamide rather than an acetamide linker—achieves potent Chk2 inhibition with an IC₅₀ of 15 nM and a Ki of 37 nM, with >25% inhibition of only 1 out of 35 off-target kinases at 10 µM . This demonstrates that the 5-substitution geometry can support both high potency and kinase selectivity when paired with an appropriate linker.

Kinase inhibitor design Hinge-binding motif Benzimidazole pharmacophore

N-(1H-Benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide – Prioritized Research and Industrial Application Scenarios


Fragment-Based Drug Discovery: A Low-MW (301.73 Da), 1-HBD Scaffold with a Free N1–H Growth Vector for Kinase and Integrin Target Programs

The compound's favorable fragment properties—MW 301.73 Da, clogP 3.10, only 1 HBD, and 3 rotatable bonds—satisfy the Rule of Three for fragment screening [1]. Its free N1–H enables systematic alkylation/arylation to probe lipophilic pockets, while the 5-yl attachment geometry preserves the benzimidazole hinge-binding motif validated by BML-277's 15 nM Chk2 potency and >667-fold selectivity . The compound can serve as a core scaffold for fragment growing, merging, or linking strategies in kinase, integrin, or HDAC programs where the benzimidazole 5-yl orientation is privileged [2].

Antimicrobial Screening Cascades: A Benzimidazole Acetamide for Gram-Negative and Anti-Tubercular Hit Finding

The benzimidazole acetamide class has reproducibly demonstrated MIC values of 6.25–125 µg/mL against clinically relevant Gram-negative (P. aeruginosa), Gram-positive (S. aureus), and mycobacterial (M. tuberculosis) pathogens [1]. The 4-chlorophenoxy substituent is structurally homologous to the most active derivatives in published series. Procurement of the target compound enables direct inclusion in antibacterial and antimycobacterial screening panels, with class-validated baseline activity expectations that support go/no-go decision-making in hit triage [1].

Kinase Selectivity Profiling: A Benzimidazole-5-yl Scaffold for ATP-Competitive Inhibitor Design with Reduced Off-Target CYP Liability

The 5-yl benzimidazole geometry preserves the imidazole NH and N3 atoms for ATP-site hinge hydrogen bonding, as demonstrated by the Chk2 inhibitor BML-277 (IC₅₀ = 15 nM) [1]. Additionally, the 4-chlorophenoxy motif is associated with low CYP inhibition liability in closely related benzimidazole acetamides (CYP3A4 IC₅₀ >10 µM; CYP2C9 IC₅₀ >1 µM) . This combination makes the compound strategically suitable for kinase inhibitor programs where both target potency and metabolic stability are early-stage selection criteria [1].

Chemical Biology Tool Compound Development: A Synthetically Tractable, Orthogonal Functionalization Handle for Probe Generation

The target compound's free N1–H, unsubstituted benzimidazole C2 position, and the ether oxygen in the chlorophenoxyacetyl linker provide three chemically orthogonal diversification points. The N1 position can be alkylated to install fluorescent tags, biotin, or photoaffinity labels without altering the core pharmacophore [1]. The C2 position can be halogenated or coupled via cross-coupling chemistry. This multi-vector synthetic accessibility, combined with low molecular weight (301.73 Da), makes the compound an ideal starting point for generating target-engagement probes or PROTAC precursors [1].

Quote Request

Request a Quote for N-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.